2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine
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Overview
Description
2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction sequence might involve a Knoevenagel condensation followed by Michael addition and intramolecular cyclization in a one-pot system using ethanol as the solvent .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: This compound shares a similar fused ring system but differs in functional groups and biological activities.
4-hydroxy-2-quinolones: These compounds have a fused heterocyclic structure and are known for their pharmaceutical applications.
Uniqueness
2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine |
InChI |
InChI=1S/C10H15NO/c1-3-9-6-8-4-5-11(2)7-10(8)12-9/h6H,3-5,7H2,1-2H3 |
InChI Key |
NJASCAPNLUCKES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(O1)CN(CC2)C |
Origin of Product |
United States |
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